3,5-Diaminobenzoic acid
Overview
Description
3,5-Diaminobenzoic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3rd and 5th positions on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and polymers.
Mechanism of Action
Target of Action
3,5-Diaminobenzoic acid (3,5-DABA) is a molecule that has been studied for its potential to form isomeric ions in positive mode electrospray ionization . The primary targets of 3,5-DABA are the amine and carbonyl sites of aminobenzoic acids .
Mode of Action
3,5-DABA interacts with its targets by yielding both N- and O-protomers (prototropic isomers) at the amine and carbonyl sites, respectively . The substitution pattern influences the basicity of the protonation sites and enables these molecules to form internal hydrogen bonds with the protonated or deprotonated sites . An interesting effect of the substitution pattern was observed as a synergistic electron-donating effect of the amine groups of 3,5-DABA on enhancing the basicity of the carbon atom C2 of the ring and previously unreported formation of a C-protomer within aminobenzoic acid systems .
Biochemical Pathways
It is known that the formation of hydrogen bonds in the deprotonated aminophthalic acids changes the charge distribution and subsequently their ion mobility-derived collision cross sections in nitrogen (ccs n2), leading to separation of the four isomers studied .
Pharmacokinetics
It is known that 3,5-daba is soluble in water , which may influence its bioavailability.
Result of Action
It is known that the compound can form isomeric ions in positive mode electrospray ionization . This could potentially have implications in various chemical and biological processes.
Action Environment
The action of 3,5-DABA can be influenced by environmental factors. For example, it is known that the compound is stable under normal temperatures but decomposes when heated . Additionally, it is soluble in water and some organic solvents , which could influence its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-diaminobenzoic acid are not fully understood due to limited research. It is known that the compound can interact with various biomolecules. For instance, it has been used to functionalize Fe3O4 nanoparticles for adsorbing anionic pollutants from wastewater
Cellular Effects
It has been used in the synthesis of nanoparticles that can interact with cells and cellular processes
Molecular Mechanism
It is known to participate in the formation of isomeric ions in positive mode electrospray ionization, yielding both N- and O-protomers at the amine and carbonyl sites, respectively
Temporal Effects in Laboratory Settings
A study has shown that copolyimides containing carboxylic acid groups prepared from this compound exhibit changes in gas permeation properties over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,5-diaminobenzoic acid involves the reduction of 3,5-dinitrobenzoic acid. This reduction can be achieved using different reducing agents and conditions:
Iron Powder Reduction: This method involves the use of iron powder in an acidic medium to reduce 3,5-dinitrobenzoic acid to this compound.
Hydrazine Hydrate Reduction: Hydrazine hydrate can also be used as a reducing agent under controlled conditions to achieve the desired product.
Catalytic Hydrogenation: This method employs a hydrogenation catalyst, such as Raney nickel or an Ni-M-Al three-way catalyst, to reduce 3,5-dinitrobenzoic acid in the presence of hydrogen
Industrial Production Methods: In industrial settings, catalytic hydrogenation is often preferred due to its efficiency and scalability. The process involves the use of a solvent, such as ethanol or methanol, and a catalyst under specific temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation, to form amides and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and nitric acid are commonly used oxidizing agents.
Reducing Agents: Iron powder, hydrazine hydrate, and catalytic hydrogenation are typical reducing methods.
Substitution Reagents: Acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: 3,5-Dinitrobenzoic acid.
Reduction Products: Various amine derivatives.
Substitution Products: Amides and alkylated derivatives.
Scientific Research Applications
3,5-Diaminobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Diaminobenzoic acid can be compared with other similar compounds, such as:
2,4-Diaminobenzoic Acid: This compound has amino groups at the 2nd and 4th positions, leading to different reactivity and applications.
This compound Derivatives: Various derivatives with different substituents on the benzene ring exhibit unique properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its reactivity and makes it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
3,5-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENRXLSRMCSUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33340-98-6, Array | |
Record name | Benzoic acid, 3,5-diamino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33340-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044437 | |
Record name | 3,5-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray or brown powder; [Alfa Aesar MSDS] | |
Record name | 3,5-Diaminobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19734 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
535-87-5 | |
Record name | 3,5-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIAMINOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1609U1093N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.